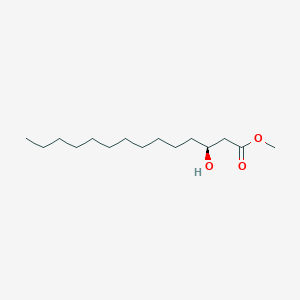

(S)-Methyl 3-hydroxytetradecanoate

Description

Overview of 3-Hydroxytetradecanoic Acid Derivatives in Biological and Chemical Contexts

3-Hydroxytetradecanoic acid and its derivatives are part of a larger family of hydroxy fatty acids that play significant roles in various biological systems. These compounds are recognized as important bacterial metabolites and have also been identified as human metabolites. nih.govebi.ac.uk They are integral components of complex lipids and are involved in cellular signaling pathways. ontosight.ai

In the realm of microbiology, 3-hydroxy fatty acids are notable constituents of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. The specific structure of these fatty acids, including chain length and the position of the hydroxyl group, can influence the biological activity of LPS.

From a chemical perspective, the presence of both a hydroxyl and a carboxyl group in 3-hydroxytetradecanoic acid derivatives makes them versatile building blocks in organic synthesis. For instance, Methyl 3-hydroxytetradecanoate (B1260086) is utilized in the preparation of (S)-3-hydroxytetradecanoic acid and in the synthesis of unnatural analogs of lipid A. echemi.com

Significance of Chirality in Methyl 3-Hydroxytetradecanoate Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is of paramount importance in the study of biologically active compounds like Methyl 3-hydroxytetradecanoate. nih.govmdpi.com The spatial arrangement of atoms in the two enantiomers, (S)- and (R)-Methyl 3-hydroxytetradecanoate, leads to different interactions with chiral biological entities such as enzymes and receptors. nih.govresearchgate.net

Proteins are inherently chiral and often exhibit a high degree of stereoselectivity towards their binding partners. nih.govresearchgate.net This means that one enantiomer of a chiral molecule may bind with high affinity to a biological target, while the other enantiomer may have a significantly lower affinity or even interact with a different target altogether, potentially leading to different or even adverse effects. nih.gov

The naturally occurring form of 3-hydroxytetradecanoic acid in many biological systems is the (R)-enantiomer, which serves as an intermediate in fatty acid biosynthesis. nih.govbioscience.co.uk The (S)-enantiomer, while also of scientific interest, represents the "unnatural" configuration in this context. Research focusing on the (S)-enantiomer allows for a deeper understanding of the stereospecific requirements of biological systems and can lead to the development of novel molecular probes and therapeutic agents. The U.S. Food and Drug Administration (FDA) has emphasized the importance of understanding the stereochemistry of chiral compounds early in the drug development process. nih.gov

Historical Context of Methyl 3-hydroxytetradecanoate in Scientific Literature

The study of hydroxy fatty acids dates back to early investigations into the composition of bacterial lipids. The identification and characterization of 3-hydroxytetradecanoic acid as a key component of lipid A from various Gram-negative bacteria laid the foundation for further research into its derivatives, including the methyl ester.

Early research primarily focused on the racemic mixture of Methyl 3-hydroxytetradecanoate. However, with advancements in asymmetric synthesis and chiral separation techniques, scientists have been able to isolate and study the individual enantiomers. This has allowed for a more nuanced investigation of their distinct biological activities and chemical properties. The availability of high-purity standards of both (R)- and (S)-Methyl 3-hydroxytetradecanoate has been crucial for advancing research in areas such as the study of metabolic disorders and the development of synthetic lipid A analogs. bioscience.co.uk

Interactive Data Tables

Table 1: Physicochemical Properties of Methyl 3-hydroxytetradecanoate

| Property | Value | Source |

| Molecular Formula | C15H30O3 | cymitquimica.comnist.govlarodan.com |

| Molecular Weight | 258.4 g/mol | cymitquimica.comlarodan.com |

| Appearance | Solid | cymitquimica.com |

| Purity | >98% | cymitquimica.comlarodan.com |

| InChI | InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m0/s1 | cymitquimica.com |

| InChIKey | UOZZAMWODZQSOA-AWEZNQCLSA-N | cymitquimica.com |

| CAS Number | 76835-67-1 ((S)-enantiomer) | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452253 | |

| Record name | (S)-Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76835-67-1 | |

| Record name | Methyl (S)-3-hydroxytetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Enantioselective Preparation of S Methyl 3 Hydroxytetradecanoate

Chemical Synthesis Methodologies

The primary route to (S)-Methyl 3-hydroxytetradecanoate (B1260086) involves the enantioselective reduction of the prochiral precursor, methyl 3-oxotetradecanoate. Two prominent methods for achieving this transformation are asymmetric hydrogenation using ruthenium catalysts and asymmetric reduction with modified sodium borohydride (B1222165).

Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from ketones. The use of chiral ruthenium complexes has been extensively studied for the reduction of β-keto esters, demonstrating high efficiency and enantioselectivity.

Ruthenium(II) complexes bearing chiral diphosphine ligands are highly effective catalysts for the asymmetric hydrogenation of β-keto esters. Among these, catalysts of the type Ru(OAc)₂((R)-MeOBIPHEP) have shown considerable success. The MeO-BIPHEP ligand, a binaphthyl-derived diphosphine, creates a chiral environment around the ruthenium center, which directs the hydrogenation to one of the two prochiral faces of the ketone carbonyl group in methyl 3-oxotetradecanoate.

The general catalytic cycle involves the coordination of the β-keto ester to the chiral ruthenium complex, followed by the heterolytic activation of molecular hydrogen. The hydride is then transferred to the carbonyl carbon, leading to the formation of the chiral β-hydroxy ester.

While specific data for the hydrogenation of methyl 3-oxotetradecanoate using Ru(OAc)₂((R)-MeOBIPHEP) is not extensively published, results from analogous long-chain β-keto esters suggest that high conversions and enantioselectivities can be expected. For instance, the hydrogenation of various β-keto esters using similar Ru-diphosphine complexes has yielded products with excellent enantiomeric excess (ee). researchgate.netresearchgate.net

The stereochemistry of the chiral ligand in the ruthenium catalyst is the determining factor for the enantioselectivity of the product. When using a ruthenium catalyst with the (R)-MeOBIPHEP ligand to hydrogenate methyl 3-oxotetradecanoate, the resulting product is predominantly the (S)-methyl 3-hydroxytetradecanoate. Conversely, using the (S)-MeOBIPHEP ligand would be expected to yield the (R)-enantiomer.

This stereochemical control arises from the specific three-dimensional arrangement of the phenyl groups on the phosphine (B1218219) atoms of the MeO-BIPHEP ligand. This arrangement creates steric hindrance that favors the approach of the substrate from a particular direction, leading to the selective formation of one enantiomer. The relationship between the catalyst's and product's stereochemistry is a well-established principle in asymmetric catalysis. nih.gov

The following table illustrates the expected relationship between the catalyst stereochemistry and the product for the hydrogenation of methyl 3-oxotetradecanoate.

| Catalyst Ligand | Expected Major Product |

| (R)-MeOBIPHEP | This compound |

| (S)-MeOBIPHEP | (R)-Methyl 3-hydroxytetradecanoate |

This table is based on established principles of asymmetric catalysis and results from analogous reactions.

Achieving high enantiomeric excess (ee) in the asymmetric hydrogenation of methyl 3-oxotetradecanoate requires careful optimization of reaction conditions. Key parameters include temperature, hydrogen pressure, solvent, and the substrate-to-catalyst ratio (S/C).

Temperature: Lower temperatures generally lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states is more pronounced. However, this often comes at the cost of a slower reaction rate.

Hydrogen Pressure: The effect of hydrogen pressure can be complex and may depend on the specific catalyst system. In some cases, higher pressures can increase the reaction rate without significantly affecting the enantioselectivity.

Solvent: The choice of solvent can have a significant impact on both the reactivity and the enantioselectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are often used and can participate in the catalytic cycle.

Substrate-to-Catalyst Ratio (S/C): A higher S/C ratio is economically desirable, but it may require more forcing conditions (higher temperature or pressure) to achieve full conversion, which can sometimes negatively impact the ee.

The table below presents typical conditions and results for the asymmetric hydrogenation of various β-keto esters with Ru-diphosphine catalysts, which can serve as a starting point for optimizing the synthesis of this compound. researchgate.net

| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | ee (%) |

| Ethyl acetoacetate (B1235776) | Ru(OAc)₂((R)-BINAP) | Methanol | 100 | 25 | >99 (S) |

| Ethyl benzoylacetate | Ru(OAc)₂((R)-BINAP) | Methanol | 100 | 25 | 98 (S) |

| Methyl 3-oxopentanoate | Ru(OAc)₂((R)-MeOBIPHEP) | Methanol | 50 | 50 | 97 (S) |

Data from analogous reactions, not specifically for methyl 3-oxotetradecanoate.

Asymmetric Reduction via Modified Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a common and mild reducing agent, but it is not inherently chiral. To achieve enantioselectivity in the reduction of methyl 3-oxotetradecanoate, NaBH₄ must be used in conjunction with a chiral auxiliary or ligand.

The strategy behind using modified NaBH₄ involves the in-situ formation of a chiral reducing agent. This is typically achieved by reacting NaBH₄ with a chiral compound, such as an amino acid, a chiral alcohol, or a chiral amine. researchgate.net This newly formed chiral borohydride complex then delivers a hydride to the prochiral ketone in a stereoselective manner.

For the synthesis of this compound, one could employ a chiral auxiliary derived from a naturally occurring (S)-amino acid, such as (S)-proline. The chiral auxiliary temporarily associates with the borohydride, creating a chiral environment that directs the reduction of the ketone.

Another approach involves the use of a catalytic amount of a chiral ligand in the presence of NaBH₄ and a Lewis acid, such as a metal salt (e.g., CaCl₂ or MgCl₂). researchgate.net The metal ion can coordinate to both the β-keto ester and the chiral ligand, forming a rigid chiral complex that is then reduced stereoselectively by NaBH₄.

The enantiomeric excess achieved with these methods can be highly dependent on the specific chiral auxiliary or ligand used, the solvent, and the reaction temperature. While this method can be experimentally simpler than high-pressure hydrogenation, achieving very high ee values often requires careful screening of chiral modifiers and reaction conditions.

The following table provides examples of chiral auxiliaries used in NaBH₄ reductions of ketones and the typical range of enantiomeric excesses observed.

| Ketone Type | Chiral Auxiliary/Ligand | Typical ee (%) |

| Prochiral Ketones | (S)-Proline | 60-85 |

| Aromatic Ketones | (1R,2S)-Ephedrine | 70-95 |

| β-Keto Esters | Chiral Amino Alcohols | 80-98 |

This table presents general data for the asymmetric reduction of ketones and may not be directly representative of the reduction of methyl 3-oxotetradecanoate.

Effect of Reaction Conditions on Enantiomeric Purity

The enantiomeric purity of this compound, when synthesized via asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxotetradecanoate, is highly dependent on the reaction conditions. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that influence the enantiomeric excess (ee).

Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely employed for the asymmetric hydrogenation of β-keto esters. The mechanism of these reactions often involves the formation of a chiral ruthenium hydride complex that coordinates with the substrate. The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the metal to the carbonyl carbon.

The enantioselectivity of these hydrogenations can be significantly affected by hydrogen pressure. nih.gov While in some cases, lower hydrogen pressure has been shown to increase the enantiomeric excess, this effect is not universal and is dependent on the specific catalyst-substrate system. nih.gov The presence of a base can also accelerate the reaction rate, although its effect on enantioselectivity can vary. semanticscholar.orgnih.gov The solvent choice is another crucial factor, with polar aprotic solvents like ethanol or methanol often being used. nih.gov

A proposed mechanism for the asymmetric hydrogenation of ketones by Ru-BINAP/diamine complexes suggests a metal-ligand bifunctional catalysis. In this model, a hydride on the ruthenium and a proton from the diamine ligand are transferred to the carbonyl group through a six-membered pericyclic transition state, without direct coordination of the carbonyl oxygen to the metal. semanticscholar.orgnih.gov This highlights the intricate interplay of the catalyst components and reaction environment in achieving high enantioselectivity.

For the specific case of methyl 3-oxotetradecanoate, while direct experimental data is not extensively published, analogies with similar long-chain β-keto esters suggest that optimization of these reaction conditions would be essential to achieve high enantiomeric purity of the (S)-enantiomer.

Synthesis from Chiral Precursors (e.g., (S)-Epichlorohydrin)

An alternative strategy for the synthesis of enantiomerically pure this compound is to start from a readily available chiral precursor, such as (S)-epichlorohydrin. This approach, known as chiral pool synthesis, leverages the existing stereocenter of the starting material to build the target molecule.

A plausible synthetic route would involve the reaction of (S)-epichlorohydrin with a suitable organometallic reagent, such as a Grignard reagent derived from a long-chain alkyl halide. The reaction of a Grignard reagent with epichlorohydrin (B41342) typically proceeds via nucleophilic attack on one of the epoxide carbons. To construct the carbon skeleton of methyl 3-hydroxytetradecanoate, a decyl Grignard reagent (C10H21MgBr) could be employed.

The regioselectivity of the epoxide ring-opening is a critical factor. The attack of the Grignard reagent at the less substituted carbon of the epoxide would lead to the formation of a chlorohydrin. Subsequent protection of the hydroxyl group, followed by oxidation of the terminal carbon and esterification, would be required to complete the synthesis.

While specific literature detailing this exact transformation for this compound is scarce, the general reactivity of epichlorohydrin with Grignard reagents is well-established. nih.gov The success of this route would depend on controlling the regioselectivity of the initial ring-opening and the efficiency of the subsequent functional group manipulations.

Multi-step Chemical Pathways for Enantiomer Generation

The generation of this compound can also be achieved through various multi-step chemical pathways that construct the chiral center during the synthesis. One such approach is the Fráter–Seebach alkylation, which allows for the diastereoselective alkylation of chiral β-hydroxy esters. nih.gov

In a potential application of this methodology, a shorter-chain β-hydroxy ester could be deprotonated to form a chiral enolate, which is then alkylated with a suitable long-chain alkyl halide. The diastereoselectivity of this reaction is controlled by the existing stereocenter of the β-hydroxy ester. Subsequent removal of any chiral auxiliary would yield the desired this compound. The efficiency of this method for long-chain substrates can sometimes be challenging, and optimization of the reaction conditions would be necessary. nih.gov

Another strategy involves the use of asymmetric aldol (B89426) reactions, which create the β-hydroxy ester moiety with controlled stereochemistry. While not extensively documented for this specific long-chain ester, the principles of asymmetric aldol reactions are a cornerstone of modern organic synthesis and could be adapted for this purpose.

Comparison of Synthetic Yields and Enantiomeric Purity across Methods

A direct comparison of the synthetic yields and enantiomeric purities for the production of this compound is challenging due to the limited availability of data for this specific compound across all methods. However, by drawing parallels with similar transformations, a general assessment can be made.

| Synthetic Method | Typical Yields | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Moderate to High | Can exceed 95% with optimization nih.gov | Potentially high ee, catalytic method. | Requires specialized catalysts and high-pressure equipment. |

| Chiral Pool Synthesis (from (S)-Epichlorohydrin) | Moderate | High (dependent on precursor purity) | Utilizes a readily available chiral starting material. | Potential for side reactions and regioselectivity issues. nih.gov |

| Fráter–Seebach Alkylation | Moderate | High diastereoselectivity reported for similar systems nih.gov | Established method for α-alkylation of β-hydroxy esters. | Can have low yields with long-chain alkyl halides. nih.gov |

| Enzymatic Resolution | Max. 50% for the desired enantiomer | Often >95% | High enantioselectivity, mild reaction conditions. | Theoretical yield is limited to 50% without a racemization step. |

| Bioreduction with S. cerevisiae | Moderate to High | Can be >99% semanticscholar.org | High enantioselectivity, environmentally benign. | Requires specific yeast strains and optimization of fermentation conditions. |

This table is a generalized comparison based on analogous reactions and principles, as direct comparative studies for this compound are not widely available.

Biocatalytic and Chemo-enzymatic Approaches

Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis for the preparation of enantiomerically pure compounds. Enzymes and whole-cell systems can operate under mild conditions with high stereoselectivity.

Enzymatic Resolution of Racemic Methyl 3-Hydroxytetradecanoate

Kinetic resolution of racemic methyl 3-hydroxytetradecanoate using lipases is a viable method for obtaining the (S)-enantiomer. Lipases are enzymes that catalyze the hydrolysis or esterification of esters. In a kinetic resolution, the enzyme selectively acylates or deacylates one enantiomer of the racemate at a much higher rate than the other.

For example, a lipase (B570770) from Pseudomonas cepacia has shown high (S)-enantioselectivity in the hydrolysis of a related thiolactone. In a typical resolution of a racemic β-hydroxy ester, the lipase would be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The acylated (R)-ester and the unreacted (S)-alcohol can then be separated.

The choice of lipase, solvent, and acylating agent are crucial for the success of the resolution. The enantioselectivity (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are necessary to obtain high enantiomeric excess for both the product and the remaining substrate. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Stereoselective Bioreduction of 3-Oxoalkanoic Esters by Microorganisms (e.g., Saccharomyces cerevisiae)

The stereoselective reduction of the prochiral ketone in methyl 3-oxotetradecanoate to the corresponding (S)-alcohol can be achieved using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae). Yeasts contain a variety of ketoreductases that can catalyze the reduction of carbonyl compounds with high enantioselectivity, often following Prelog's rule to yield the (S)-alcohol.

The bioreduction process typically involves incubating the ketoester substrate with a culture of the yeast in a suitable medium. The yeast's metabolic machinery provides the necessary reducing equivalents (NAD(P)H) for the ketoreductases. The reaction conditions, including pH, temperature, substrate concentration, and co-substrate (often glucose), need to be optimized to achieve high conversion and enantioselectivity. nih.govsemanticscholar.org

Studies on the bioreduction of other ketones with various yeast strains have demonstrated the potential to achieve excellent conversions and enantiomeric excesses greater than 99%. semanticscholar.org While specific data for the reduction of methyl 3-oxotetradecanoate by S. cerevisiae is not extensively reported, the well-established capabilities of this microorganism in reducing β-keto esters suggest it is a highly promising method for the synthesis of this compound.

Microbial Conversion of Substrates to Chiral Hydroxylated Products

The biotransformation of prochiral ketones to chiral alcohols using whole microbial cells represents an environmentally benign and highly selective alternative to traditional chemical methods. A variety of microorganisms, including bacteria and fungi, possess oxidoreductases that can catalyze the reduction of a wide range of substrates. Baker's yeast (Saccharomyces cerevisiae) is a particularly popular choice for the asymmetric reduction of β-keto esters due to its accessibility, low cost, and the presence of a multitude of reductase enzymes. nih.gov

The general principle involves the incubation of the substrate, such as a β-keto ester, with a culture of the chosen microorganism. The cellular enzymes, utilizing cofactors like NADPH, facilitate the stereoselective reduction of the keto group to a hydroxyl group, yielding a chiral product. The enantiomeric excess (e.e.) and the conversion rate of these reactions are highly dependent on the specific microbial strain, the substrate structure, and the reaction conditions, such as pH, temperature, and the presence of co-substrates. nih.gov

While specific data for the microbial conversion of methyl 3-oxotetradecanoate to this compound is not extensively documented in publicly available literature, the principle can be illustrated with the reduction of other β-keto esters by various microorganisms. For instance, the yeast Hansenula sp. has been shown to reduce benzyl (B1604629) acetoacetate to benzyl (S)-3-hydroxybutanoate with a high enantiomeric excess of 97% and a conversion of 85% within 24 hours. nih.gov This demonstrates the potential of microbial systems to produce the (S)-enantiomer with high selectivity.

Table 1: Examples of Microbial Reduction of β-Keto Esters to (S)-β-Hydroxy Esters

| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) of (S)-isomer | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Hansenula sp. | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 97% | 85% | nih.gov |

| Geotrichum candidum | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 81% | >99% | nih.gov |

| Saccharomyces cerevisiae | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 94% | 72% (in organic solvent) | nih.gov |

Role of Specific Enzymes (e.g., Short-chain Dehydrogenase/Reductase Mutants) in Enantioselective Production

The stereochemical outcome of microbial reductions is often determined by a cocktail of endogenous reductases with varying and sometimes opposing stereoselectivities. This can lead to the formation of a mixture of (R) and (S) enantiomers, thus lowering the enantiomeric excess of the desired product. nih.gov To overcome this limitation, genetic engineering techniques have been employed to create microbial strains with tailored reductase activities, thereby enhancing the production of a specific stereoisomer.

Research has focused on identifying and characterizing the specific short-chain dehydrogenase/reductase (SDR) enzymes responsible for the reduction of β-keto esters in organisms like Saccharomyces cerevisiae. By creating strains that either lack (knockout) or overexpress specific reductase genes, it is possible to control the stereochemical course of the reduction. nih.gov

A notable study by Stewart and colleagues investigated the roles of three key reductases in baker's yeast: fatty acid synthase (Fasp), aldo-keto reductase (Ypr1p), and α-acetoxy ketone reductase (Gre2p). nih.gov By creating various mutant strains, they demonstrated a significant improvement in the enantioselectivity of β-keto ester reductions. For example, a strain overexpressing a specific reductase could lead to a dramatic increase in the enantiomeric excess of the (S)-product. The enzyme Gre2p, in particular, has been shown to be a versatile catalyst, accepting a broad range of substrates including β-ketoesters and reducing them with high stereoselectivity. nih.gov

This targeted enzymatic approach allows for the rational design of biocatalysts for the production of highly pure chiral building blocks like this compound. By identifying a reductase with the desired (S)-selectivity for methyl 3-oxotetradecanoate and overexpressing it in a suitable host, it is theoretically possible to achieve high yields and enantiomeric excesses of the target molecule.

Table 2: Impact of Genetically Modified Saccharomyces cerevisiae Strains on the Stereoselective Reduction of Ethyl Acetoacetate

| S. cerevisiae Strain | Modification | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Wild Type | - | Ethyl (S)-3-hydroxybutanoate & Ethyl (R)-3-hydroxybutanoate | Variable, often mixed | nih.gov |

| Ypr1p Overexpression | Overexpression of Aldo-Keto Reductase (Ypr1p) | Predominantly Ethyl (R)-3-hydroxybutanoate | High (R)-selectivity | nih.gov |

| Gre2p Overexpression | Overexpression of α-Acetoxy Ketone Reductase (Gre2p) | Predominantly Ethyl (S)-3-hydroxybutanoate | High (S)-selectivity | nih.govnih.gov |

| Fasp Knockout | Deletion of Fatty Acid Synthase reductase domain | Improved selectivity | Dependent on other reductases | nih.gov |

Metabolic Pathways and Biological Origin of S Methyl 3 Hydroxytetradecanoate

Role in Bacterial Metabolism

In the bacterial realm, the 14-carbon chain of 3-hydroxytetradecanoate (B1260086) is a crucial building block and signaling molecule. While the methyl ester form, (S)-Methyl 3-hydroxytetradecanoate, is a specific derivative, its biological relevance is often discussed in the context of its core fatty acid structure, 3-hydroxytetradecanoic acid.

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS), a molecule essential for the bacteria's structural integrity and a potent elicitor of immune responses in higher organisms. The innermost and most conserved part of LPS is Lipid A, which anchors the entire molecule to the outer membrane. asm.org

A key and often predominant fatty acid found within the Lipid A structure of many Gram-negative bacteria is 3-hydroxytetradecanoic acid (also known as 3-hydroxymyristic acid). nih.gov This 3-hydroxy fatty acid is typically amide- and ester-linked to the glucosamine (B1671600) disaccharide backbone of Lipid A. nih.gov For instance, in Klebsiella pneumoniae, the Lipid A is predominantly hexa-acylated, containing four primary acyl chains of 3-hydroxymyristate. nih.govpnas.org Similarly, in various Pseudomonas species, 3-hydroxy fatty acids are integral to the Lipid A structure, although the specific chain lengths can vary. nih.govnih.gov While the fatty acids in Lipid A are not in the methyl ester form, the (S)-3-hydroxy configuration is a critical precursor for the biosynthesis of these complex lipids. The methyl ester itself, this compound, is utilized in the laboratory for the synthesis of unnatural analogs of Lipid A, highlighting its foundational structure. echemi.com

Table 1: Presence of 3-Hydroxymyristate in the Lipid A of Selected Gram-Negative Bacteria

| Bacterial Species | Presence of 3-Hydroxymyristate in Lipid A | Role |

| Klebsiella pneumoniae | Yes | A primary acyl chain in the hexa-acylated structure. nih.govpnas.org |

| Pseudomonas aeruginosa | Yes | A component of the lipid A structure, which can be modified. nih.govnih.govplos.orgplos.org |

| Escherichia coli | Yes | A typical component of its Lipid A. nih.gov |

3-Hydroxy fatty acids are key intermediates in the biosynthesis and degradation of fatty acids in bacteria. The beta-oxidation pathway, a major route for fatty acid degradation, involves the formation of 3-hydroxyacyl-CoA intermediates. Conversely, during fatty acid biosynthesis, 3-hydroxyacyl-ACP (acyl carrier protein) is a central intermediate. The production of 3-hydroxy fatty acid methyl esters (FAMEs) has been demonstrated in engineered E. coli, where a novel bacterial fatty acid methyltransferase (FAMT) was identified that can catalyze the formation of FAMEs and 3-hydroxy-FAMEs from their respective free acids and S-adenosylmethionine. unife.it This suggests a direct metabolic pathway for the formation of compounds like this compound, linking fatty acid metabolism to the production of these methylated derivatives. unife.it

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This process is mediated by small, diffusible signal molecules. In the plant pathogenic bacterium Ralstonia solanacearum, a crucial QS signal molecule has been identified as (R)-methyl 3-hydroxymyristate. nih.gov This compound is a stereoisomer of this compound.

The (R)-enantiomer is synthesized by the methyltransferase PhcB and is involved in regulating the production of virulence factors and secondary metabolites. nih.gov R. solanacearum strains are divided into two groups based on their QS signal type, using either (R)-methyl 3-hydroxymyristate or the longer-chain (R)-methyl 3-hydroxypalmitate. nih.govpnas.org The high specificity and activity of the (R)-enantiomer in this signaling system underscore the importance of stereochemistry in biological recognition and function. While the (S)-enantiomer's role in this specific system is not established, the use of a closely related molecule as a primary signaling agent is a significant finding.

The production of this compound by specific bacterial strains is an area of ongoing research.

Pseudomonas nunensis : The fatty acid profile of Pseudomonas nunensis, a species isolated from a suppressive potato field, has been characterized. Its major fatty acids include C16:0, C16:1, and C17:0 cyclo ω7c. au.dk However, the production of this compound has not been specifically reported in its fatty acid methyl ester profile. au.dk

Klebsiella pneumoniae : This bacterium is known for its clinical significance and its ability to produce various metabolites. Analysis of the fatty acid methyl ester (FAME) profiles of carbapenemase-producing K. pneumoniae has identified a range of fatty acids, with some profiles being distinct for specific clonal complexes. mdpi.com As mentioned earlier, 3-hydroxymyristate is a key component of its Lipid A. nih.govpnas.org While the bacterium possesses the foundational 3-hydroxy fatty acid, the production and release of the specific methyl ester form, this compound, as a distinct metabolite is not well-documented in wild-type strains. However, some strains have been engineered to produce other valuable chemicals like 3-hydroxypropionic acid. nih.govnih.gov

Pseudomonas putida : This versatile bacterium is known for its ability to produce a variety of biopolymers and other valuable compounds. Strains of P. putida have been engineered to produce medium-chain-length 3-hydroxyalkanoic acids. medchemexpress.com For example, recombinant P. putida KT2442 has been shown to produce 3-hydroxyhexanoic acid and 3-hydroxyoctanoic acid. medchemexpress.com While this demonstrates the capability of P. putida to synthesize 3-hydroxy fatty acids, the specific production of this compound has not been a primary focus of these studies.

The composition of bacterial cell membranes, including their fatty acid profiles, is known to be influenced by environmental factors such as temperature and the composition of the culture medium. echemi.com In Pseudomonas species, for instance, changes in growth temperature can lead to alterations in the degree of saturation and the chain length of fatty acids. echemi.com This adaptive response helps to maintain membrane fluidity. It is plausible that such environmental shifts could also influence the production of precursor molecules like 3-hydroxytetradecanoic acid and potentially the formation of its methyl ester. For example, in Pseudomonas aeruginosa, biofilm cultures showed a higher proportion of hydroxy fatty acids compared to planktonic cultures, suggesting that the mode of growth can also affect fatty acid metabolism. nih.gov Furthermore, the storage conditions of fatty acid methyl esters (FAMEs), which are components of biodiesel, can affect their stability and susceptibility to microbial growth, indicating an interplay between these compounds and microbial activity under different environmental settings.

Occurrence in Plant Systems

While the primary focus on 3-hydroxy fatty acids has been in the context of bacterial systems, there is evidence of their presence in the plant kingdom. Notably, 3-hydroxytetradecanoic acid has been reported to be present in the plant Hypericum perforatum, commonly known as St. John's Wort. nih.gov The specific form, whether it is the free acid, an ester, or part of a larger molecule, and its metabolic role within the plant are not as well understood as in bacteria. The presence of this compound in a plant species opens up questions about its biosynthetic pathways in eukaryotes and its potential ecological roles, such as in plant-microbe interactions or as a defense compound.

Identification in Specialized Metabolites (e.g., Acylsugars in Solanum Trichomes)

Specialized metabolites are a diverse group of compounds produced by plants for functions such as defense and environmental interaction. nih.gov Acylsugars, a class of such metabolites, are particularly prominent in the Solanaceae family (nightshades) and are synthesized in glandular trichomes—the hair-like structures on the plant surface. nih.govnih.gov These compounds consist of a sugar core, such as glucose, sucrose, or inositol, which is decorated with various acyl (fatty acid) chains. nih.govnih.gov

Recent research on the chemical composition of acylsugars from brinjal eggplant (Solanum melongena) led to the identification of previously un-reported acyl chains, including 3-hydroxytetradecanoate (3-OH-nC14). nih.gov This discovery is significant as the hydroxylation at the third carbon position is a feature not commonly seen in the acyl chains of previously characterized Solanaceae acylsugars. nih.gov

Crucially, through chiral derivatization and gas chromatography-mass spectrometry (GC-MS) analysis, the stereochemistry of the naturally occurring 3-hydroxytetradecanoate in these acylsugars was determined to be the (R)-enantiomer, not the (S)-enantiomer. nih.gov While 3-OH-nC14 chains are also found in bacterial Lipid A, the specific (R)-configuration distinguishes the brinjal eggplant-derived compound. nih.gov

Biosynthetic Pathways in Plant Tissues

Synthesis of Acyl Chains: The fatty acid building blocks are synthesized within the plant cells. These can be straight-chain fatty acids (SCFAs), hypothesized to be derived from de novo fatty acid synthesis, or branched-chain fatty acids (BCFAs) derived from amino acid metabolism. oup.com These fatty acids are activated into their acyl-Coenzyme A (acyl-CoA) forms. nih.gov

Esterification to a Sugar Core: A series of enzymes known as ACYLSUGAR ACYLTRANSFERASES (ASATs) sequentially transfer the activated acyl chains from acyl-CoA donors onto specific positions of a sugar backbone. nih.govnih.gov These enzymes belong to the BAHD family of acyltransferases, which are known for their roles in plant specialized metabolism. nih.govresearchgate.net

The specific enzymes and their order of action contribute to the vast structural diversity of acylsugars observed across different Solanum species. nih.govresearchgate.net For example, in brinjal eggplant, an enzyme named SmASAT3-L1 has been identified as an acylinositol acetyltransferase, demonstrating how gene duplication and functional divergence of these enzymes lead to metabolic novelty. nih.gov The biosynthesis of acylsugars containing 3-hydroxytetradecanoate follows this general pathway, where (R)-3-hydroxy-tetradecanoyl-CoA would serve as a substrate for one of the ASAT enzymes in the assembly line.

Intermediary Metabolism in Eukaryotic Systems (General Context of 3-hydroxy fatty acids)

In the broader context of eukaryotic metabolism, 3-hydroxy fatty acids are not merely components of specialized plant products but are also crucial intermediates in a fundamental energy-generating pathway: mitochondrial fatty acid β-oxidation (FAO). mdpi.comoup.com This pathway systematically breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP, the cell's main energy currency. oup.comnih.gov

The FAO cycle consists of four core enzymatic steps that are repeated to shorten the fatty acid chain by two carbons in each cycle. mdpi.com A key intermediate in this process is L-3-hydroxyacyl-CoA, which is formed by the hydration of a trans-2-enoyl-CoA molecule. mdpi.com This intermediate is then dehydrogenated in the third step of the cycle. mdpi.com

| FAO Step | Substrate | Enzyme(s) | Product |

| 1. Dehydrogenation | Acyl-CoA | Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD) | trans-2-Enoyl-CoA |

| 2. Hydration | trans-2-Enoyl-CoA | Enoyl-CoA Hydratases (LCEH, SCEH) | L-3-Hydroxyacyl-CoA |

| 3. Dehydrogenation | L-3-Hydroxyacyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenases (LCHAD, M/SCHAD) | 3-Ketoacyl-CoA |

| 4. Thiolysis | 3-Ketoacyl-CoA | 3-Ketoacyl-CoA Thiolases (LCKT, MCKT) | Acetyl-CoA + Acyl-CoA (n-2) |

Table based on information from mdpi.com.

Relevance to Fatty Acid Oxidative Disorders

The importance of the proper metabolism of 3-hydroxy fatty acids is highlighted by a group of inherited metabolic diseases known as fatty acid oxidation disorders (FAODs). mdpi.commsdmanuals.com These disorders are caused by genetic mutations that lead to a deficiency in one of the enzymes required for the FAO pathway. msdmanuals.com

Specifically, deficiencies in the enzymes responsible for processing long-chain 3-hydroxyacyl-CoAs are particularly relevant. These include Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency . msdmanuals.comportlandpress.com The LCHAD enzyme is a component of the MTP complex, which catalyzes the final three steps of long-chain fatty acid oxidation. mdpi.com

In individuals with these disorders, the inability to properly metabolize long-chain 3-hydroxyacyl-CoAs leads to the accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid and 3-hydroxypalmitic acid, in tissues and circulation. nih.govnih.gov This accumulation has several pathological consequences:

Lipotoxicity: The buildup of these fatty acids is toxic to cells, particularly in the liver, heart, and muscle. nih.gov This is a central mechanism in the development of severe clinical conditions like acute fatty liver of pregnancy (AFLP), where a fetus with LCHAD deficiency passes toxic metabolites to the mother. nih.gov

Mitochondrial Dysfunction: Studies have shown that the accumulating long-chain 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, act as potent uncouplers of mitochondrial oxidative phosphorylation. nih.gov This means they disrupt the process of ATP synthesis, leading to a severe energy deficit in organs with high energy demands, such as the heart, which can contribute to the cardiomyopathy often seen in these patients. nih.gov

Oxidative Stress: The dysfunctional metabolism can also lead to increased production of reactive oxygen species, causing cellular damage. nih.gov

The diagnosis of these disorders often relies on detecting elevated levels of characteristic 3-hydroxy fatty acids and their carnitine derivatives in blood and urine. portlandpress.com

| Disorder | Deficient Enzyme/Protein | Key Accumulating Metabolites |

| LCHAD Deficiency | Long-chain 3-hydroxyacyl-CoA dehydrogenase | Long-chain 3-hydroxy fatty acids (e.g., 3-hydroxytetradecanoic acid, 3-hydroxypalmitic acid) and their carnitine derivatives. nih.govportlandpress.comnih.gov |

| MTP Deficiency | Mitochondrial Trifunctional Protein | Long-chain 3-hydroxy fatty acids and their carnitine derivatives. portlandpress.comnih.gov |

Analytical Methodologies for S Methyl 3 Hydroxytetradecanoate

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-Methyl 3-hydroxytetradecanoate (B1260086). By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of (S)-Methyl 3-hydroxytetradecanoate. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Heteronuclear Multiple Bond Correlation (HMBC) experiments establish long-range correlations between carbon and hydrogen atoms, aiding in the definitive assignment of the molecular structure.

¹H NMR Spectral Data:

The proton NMR spectrum of methyl 3-hydroxytetradecanoate reveals characteristic signals corresponding to the different types of protons in the molecule. Key signals include those for the methyl ester protons, the methylene (B1212753) group adjacent to the ester, the methine proton at the hydroxyl-bearing carbon, and the long alkyl chain protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.70 | s | -OCH₃ |

| ~2.45 | d | -CH₂-C=O |

| ~4.00 | m | -CH(OH)- |

| ~1.2-1.6 | m | -(CH₂)₉- |

| ~0.88 | t | -CH₃ |

This table is a representation of typical chemical shifts and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectral Data:

The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment.

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester) |

| ~68 | -CH(OH)- |

| ~51 | -OCH₃ |

| ~41 | -CH₂-C=O |

| ~22-36 | -(CH₂)₉- |

| ~14 | -CH₃ |

This table is a representation of typical chemical shifts and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound within a mixture. nih.gov The electron ionization (EI) mass spectrum of methyl 3-hydroxytetradecanoate typically shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of 258.40 g/mol . nih.govnist.gov

A characteristic fragmentation pattern is often observed, with a prominent base peak at m/z 103, which is indicative of 3-hydroxy fatty acid methyl esters. researchgate.net This fragment corresponds to the cleavage between the C3 and C4 carbons. Another significant fragment at m/z 240 can be attributed to the loss of a hydroxyl group. researchgate.net This detailed fragmentation analysis provides strong evidence for the compound's structure. researchgate.net GC-MS is particularly useful for analyzing fatty acid methyl esters (FAMEs) due to their volatility and thermal stability. restek.com

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands that correspond to specific molecular vibrations. Key absorptions include a broad band around 3400-3330 cm⁻¹ due to the O-H stretching of the hydroxyl group, a sharp peak around 1740-1717 cm⁻¹ corresponding to the C=O stretching of the ester group, and various C-H stretching and bending vibrations in the 2854-2925 cm⁻¹ and 1460-1450 cm⁻¹ regions, respectively. researchgate.net

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound, especially for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Due to the chiral nature of this compound, separating its enantiomers is crucial for many applications. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. asianpubs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral compounds. asianpubs.orgnih.gov The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. aocs.org By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) of a sample can be accurately determined.

Gas Chromatography (GC) and GC-FAME Profiling for Quantification and Identification

Gas Chromatography (GC), particularly with a flame ionization detector (FID), is a robust and widely used technique for the quantification and identification of fatty acid methyl esters (FAMEs), including methyl 3-hydroxytetradecanoate. sigmaaldrich.comscioninstruments.com In GC-FAME profiling, fatty acids from a sample are first converted to their methyl esters to increase their volatility. restek.com The resulting FAME mixture is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. scioninstruments.com Capillary columns, especially those with polar stationary phases like polyethylene (B3416737) glycol (Carbowax-type) or biscyanopropyl phases, provide excellent resolution for complex FAME mixtures. restek.com By comparing the retention time of a peak with that of a known standard, the presence of methyl 3-hydroxytetradecanoate can be confirmed. The peak area is proportional to the amount of the compound, allowing for accurate quantification. sigmaaldrich.com

Advanced Analytical Approaches and Data Processing

The analysis of this compound and other fatty acid methyl esters (FAMEs) benefits significantly from advanced computational and statistical methods. These approaches are crucial for handling the complexity of metabolomic data, improving the accuracy of quantification, and extracting meaningful biological insights from large datasets.

Application of Machine Learning Algorithms in FAME Profiling

Machine learning (ML) has emerged as a powerful tool for interpreting complex FAME profiles, enabling the classification and authentication of samples based on their fatty acid composition. mdpi.comresearchgate.net By applying ML algorithms to data generated by techniques like gas chromatography-flame ionization detection (GC-FID), researchers can develop robust models for various applications, from food science to microbial identification. mdpi.comnih.gov

Several ML algorithms have been successfully employed in the analysis of fatty acid profiles. These include supervised learning methods like Support Vector Machines (SVM), k-Nearest Neighbors (kNN), and ensemble models such as bagged trees. researchgate.net These models are trained on datasets of known samples to recognize patterns in the FAME composition that can differentiate between categories, such as geographical origin, production method (e.g., wild vs. farmed), or the presence of adulterants. nih.govresearchgate.net For instance, a study on various food products utilized a bagged tree ensemble model to differentiate between nine product types based on their fatty acid profiles with a notable accuracy. researchgate.net Deep learning models have also shown utility in detecting the adulteration of edible oils by analyzing their fatty acid compositions. mdpi.com

The process typically involves:

Data Acquisition: Obtaining FAME profiles, including compounds like this compound, using analytical techniques such as GC-FID or GC-MS. mdpi.comnih.gov

Feature Selection: Identifying the most informative fatty acids for the classification task.

Model Training: Using a labeled dataset to train an ML algorithm to recognize the FAME "fingerprint" of each class.

Model Validation and Application: Testing the model's predictive performance on new, unlabeled samples. researchgate.net

The application of these chemometric approaches allows for automated and high-throughput classification, providing a reliable method for quality control and authentication. nih.gov

Table 1: Examples of Machine Learning Models in FAME Profiling

| Machine Learning Model | Application Area | Sample Matrix | Reference |

| Bagged Tree Ensemble | Product Type Differentiation | Various Foods (Oils, Cheese, Cookies) | researchgate.net |

| Support Vector Machine (SVM) | Adulteration Detection | Fatty Oils | researchgate.net |

| Deep Learning | Adulteration Detection | Edible Oils | mdpi.com |

| k-Nearest Neighbors (kNN) | Product Classification | Various Foods | researchgate.net |

Data Normalization and Statistical Analysis in Metabolomic Studies

Metabolomic data, including FAME profiles, are susceptible to unwanted variation from both experimental and biological sources. nih.gov Proper data normalization and statistical analysis are therefore essential steps to ensure that the results are accurate and biologically meaningful. sci-hub.se The goal is to reduce systematic errors and distinguish true biological variation from experimental noise. nih.govsci-hub.se

Data Normalization

Common normalization techniques include:

Normalization to Internal Standards (IS): One or more known compounds are added to each sample. The intensities of all other metabolites are then adjusted relative to the intensity of the IS. A method known as NOMIS utilizes multiple internal standards to create an optimal normalization factor for each detected molecular species. nih.govresearchgate.net

Total Sum Normalization: Each data point is divided by the sum of all metabolite intensities within that sample, making the total sum for each sample equal to one. researchgate.net

Scaling Methods: These methods adjust the data to make features more comparable. Common scaling techniques include:

Auto Scaling: Data is centered and then divided by the standard deviation of the variable. This gives all metabolites equal variance. researchgate.netuab.edu

Pareto Scaling: Data is centered and then divided by the square root of the standard deviation. This reduces the influence of large fold changes while keeping the data structure largely intact. researchgate.netuab.edu

Range Scaling: Data is scaled by the difference between the maximum and minimum value for that feature, which can be sensitive to outliers. researchgate.netuab.edu

Data Transformation: Logarithmic or power transformations are often applied to reduce skewness in the data and make it more closely approximate a normal distribution, which is an assumption for many statistical tests. uab.edunih.gov

Table 2: Common Data Normalization and Scaling Methods in Metabolomics

| Method | Description | Key Advantage | Reference |

| Normalization | |||

| Internal Standard (NOMIS) | Uses multiple internal standards to calculate an optimal normalization factor for each metabolite. | Reduces variability across the full spectrum of metabolites. | nih.govresearchgate.net |

| Total Sum | Scales each sample so that the sum of all metabolite intensities is constant. | Simple and widely used for making samples comparable. | researchgate.net |

| Scaling | |||

| Auto Scaling | Scales each variable to have a mean of 0 and a standard deviation of 1. | Gives all metabolites equal weight in multivariate models. | researchgate.netuab.edu |

| Pareto Scaling | Divides each variable by the square root of its standard deviation. | Reduces the dominance of large-fold-change variables. | researchgate.netuab.edu |

| Range Scaling | Scales each variable by its range (max-min). | Brings all variables into the same range. | researchgate.netuab.edu |

| Transformation | |||

| Log Transformation | Applies a logarithmic function to the data. | Stabilizes variance and reduces data skewness. | uab.edunih.gov |

Statistical Analysis

Following normalization, statistical methods are used to identify significant differences in metabolite concentrations between experimental groups. The choice of statistical test depends on the study design and the structure of the data. metaboanalyst.ca

Univariate Analysis: These methods assess each metabolite individually. The Student's t-test is commonly used to compare the means of two groups, while Analysis of Variance (ANOVA) is used for comparing more than two groups. uab.edu Volcano plots are a useful visualization tool that combines the statistical significance (p-value) and the magnitude of change (fold change) to highlight the most relevant metabolites. uab.edu

Multivariate Analysis: These methods analyze all measured metabolites simultaneously, which is crucial for understanding complex interactions. Principal Component Analysis (PCA) is an unsupervised method used to reduce the dimensionality of the data and visualize clustering or outliers among samples. uab.edu Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and sparse PLS-DA (sPLS-DA), are used to build predictive models that can classify samples based on their metabolic profiles. uab.edumetaboanalyst.ca

The integration of these advanced analytical and statistical workflows is fundamental for the robust analysis of this compound within the broader context of FAME and metabolomic profiling. nih.gov

Applications and Emerging Research Areas of S Methyl 3 Hydroxytetradecanoate

Precursor in the Synthesis of Complex Molecules

The unique structural features of (S)-Methyl 3-hydroxytetradecanoate (B1260086) make it a significant precursor in various synthetic pathways, leading to the creation of high-value and complex molecules.

(S)-Methyl 3-hydroxytetradecanoate is a key intermediate in the synthesis of Orlistat, a medication used to manage obesity. innospk.com The synthesis of a key intermediate for Orlistat, (3S,4S)-3-hexyl-4-[2(S)-hydroxytridecyl]oxetan-2-one, has been reported starting from methyl 3(S)-hydroxytetradecanoate. drugfuture.com The process involves the reaction of methyl 3(S)-hydroxytetradecanoate with 2-methoxypropene to yield a protected ester, which is then reduced to an aldehyde. drugfuture.com This aldehyde subsequently undergoes condensation with a lithium amide-enolate to form the key intermediate. drugfuture.com

The development of HIV protease inhibitors has been a major success in structure-based drug design, forming a critical component of antiretroviral therapies for HIV/AIDS since the 1990s. wikipedia.org These inhibitors function by competitively binding to the active site of the HIV aspartyl protease, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of infectious virus particles. wikipedia.org While various synthetic routes have been developed for different HIV protease inhibitors, the incorporation of specific chiral building blocks is a common strategy. nih.govdiva-portal.orgnih.gov For instance, the synthesis of some inhibitors involves the use of pseudosymmetric dipeptide isosteres. nih.gov

Polyhydroxyalkanoates (PHAs) are biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.gov These biopolymers have garnered significant attention as sustainable alternatives to conventional plastics. PHAs are broadly classified based on the number of carbon atoms in their monomer units into short-chain-length PHAs (scl-PHAs), containing 3-5 carbon atoms, and medium-chain-length PHAs (mcl-PHAs), comprising 6-14 carbon atoms. nih.govnih.govnih.gov this compound is a monomer that can be incorporated into mcl-PHAs.

The production of PHAs by microorganisms can utilize a wide array of carbon sources, a key factor in making their production economically viable. peerj.com These sources range from simple sugars like glucose and fructose to more complex substrates such as plant oils and even waste materials. mdpi.comnih.gov For instance, Pseudomonas putida can produce PHAs from glucose through the de novo fatty acid biosynthesis pathway. mdpi.com Various waste streams, including those from the dairy, viticulture, and sugar beet processing industries, are being explored as inexpensive feedstocks for PHA production. bohrium.com Studies have also demonstrated the use of unconventional carbon sources like waste frying oil, cardboard cutouts, and even plastic bags for PHA synthesis by certain bacterial strains. nih.govmdpi.com The choice of carbon source can influence the type of PHA produced. For example, an engineered strain of Pseudomonas entomophila was used to synthesize different mcl-PHAs, including those containing 3-hydroxytetradecanoate, when supplied with the corresponding fatty acids. nih.gov

The monomer composition is a critical determinant of the physical and mechanical properties of PHAs. nih.govpublichealthtoxicology.com To date, over 150 different hydroxyalkanoic acids have been identified as constituent monomers of microbially synthesized PHAs. nih.gov The incorporation of different monomers into the polymer chain can alter properties such as crystallinity, melting temperature, and elasticity. publichealthtoxicology.com For example, the inclusion of monomers other than 3-hydroxybutyrate, such as 3-hydroxyvalerate and 3-hydroxyhexanoate, can decrease the crystallinity and enhance the hydrophilicity and elasticity of the resulting polymer films. publichealthtoxicology.com

The characteristics of PHAs containing 3-hydroxytetradecanoate are influenced by its presence and proportion in the polymer chain. Mcl-PHAs, which can include 3-hydroxytetradecanoate monomers, are generally more elastomeric and have lower melting temperatures compared to scl-PHAs. nih.gov Research has shown that Pseudomonas putida can produce mcl-PHAs with a high content of 3-hydroxytetradecanoate when specific genetic modifications are made to its fatty acid metabolism pathways.

Table 1: Impact of Monomer Composition on PHA Properties

| Property | Effect of Incorporating Diverse Monomers |

|---|---|

| Crystallinity | Generally decreases with the inclusion of monomers other than 3-hydroxybutyrate. |

| Melting Temperature | Tends to be lower for mcl-PHAs compared to scl-PHAs. |

| Elasticity | Can be enhanced by the incorporation of various co-monomers. |

| Hydrophilicity | Can be increased in polymer films with diverse monomer compositions. |

A novel application of PHAs is their conversion into biofuels. nih.gov Through a process of esterification, PHAs can be transformed into hydroxyalkanoate methyl esters (HAMEs). nih.govtci-thaijo.org These PHA-derived esters have chemical structures similar to biodiesel, which consists of methyl esters of long-chain fatty acids. nih.gov HAMEs are considered environmentally friendly fuels due to their high oxygen content and lack of nitrogen and sulfur. tci-thaijo.org

Research has demonstrated that methyl esters derived from both short-chain-length and medium-chain-length PHAs can be used as biofuels. nih.gov The combustion heats of these esters are comparable to that of ethanol (B145695). nih.govresearchgate.net While the production cost is currently a limiting factor, PHA-derived esters hold promise as novel biofuels or as fuel additives to enhance the properties of existing fuels. nih.govresearchgate.net

Table 2: Combustion Heats of PHA-Derived Methyl Esters and Other Fuels

| Fuel | Combustion Heat (KJ/g) |

|---|---|

| 3-Hydroxybutyrate Methyl Ester (3HBME) | 20 |

| Medium-Chain-Length Hydroxyalkanoate Methyl Ester (3HAME) | 30 |

Building Block for Biopolymers (Polyhydroxyalkanoates - PHAs)

Role in Biological Signaling and Virulence

Beyond its role as a synthetic precursor, Methyl 3-hydroxytetradecanoate has been identified as a signaling molecule in certain biological systems, playing a role in the regulation of bacterial virulence. Specifically, it acts as a quorum-sensing signal molecule, or "quormone," in the plant pathogenic bacterium Ralstonia solanacearum. medchemexpress.com Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate their gene expression and behavior in response to population density.

In Ralstonia solanacearum, Methyl 3-hydroxytetradecanoate is involved in regulating the expression of virulence factors. medchemexpress.com The ability of this bacterium to cause disease in plants is dependent on the coordinated action of these virulence factors, which is controlled by the quorum-sensing system. The identification of Methyl 3-hydroxytetradecanoate as a key signaling molecule in this pathogen opens up potential avenues for developing anti-virulence strategies to control the diseases it causes. While some fatty acids have shown anti-virulence properties in other bacteria like Pseudomonas aeruginosa, the specific role and mechanism of Methyl 3-hydroxytetradecanoate in a broader range of biological systems is an area of ongoing research. nih.gov

Quorum Sensing in Plant Pathogens

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, such as virulence and biofilm formation, by producing and detecting small signal molecules. nih.govexplorationpub.com In many Gram-negative bacteria, this communication is mediated by molecules like N-acyl-homoserine lactones (AHLs). innospk.com

The 3-hydroxy fatty acid family, to which this compound belongs, includes important signaling molecules in plant-pathogen interactions. A key example is the (R)-enantiomer, (R)-methyl 3-hydroxymyristate (3-OH MAME), which is a known quorum sensing molecule for the significant plant pathogen Ralstonia solanacearum. nih.gov This bacterium uses 3-OH MAME to regulate the expression of genes related to virulence factors. Research has identified competitive antagonists of 3-OH MAME, known as phc quorum sensing inhibitors (PQIs), which can inhibit QS-dependent gene expression and reduce the production of virulence factors. nih.gov This highlights the potential for developing strategies to control plant diseases by targeting and disrupting the QS signaling pathways that rely on molecules structurally similar to this compound.

Biomarker Applications

Endotoxin Detection

This compound, derived from its parent acid, serves as a crucial chemical marker for the detection of endotoxins. Endotoxins, also known as lipopolysaccharides (LPS), are integral components of the outer membrane of Gram-negative bacteria and can trigger severe inflammatory responses, fever, and sepsis in humans. nist.gov The toxic component of endotoxin is Lipid A, which is characterized by a unique structure containing 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid.

Given that 3-hydroxytetradecanoic acid is a consistent and specific component of endotoxin, its detection is a reliable method for quantifying endotoxin levels. A highly sensitive fluorescence-based detection method has been developed for this purpose. In this method, 3-hydroxytetradecanoic acid is first converted to its methyl ester, methyl 3-hydroxytetradecanoate. This ester is then coupled with a fluorescent probe, allowing for subsequent detection and quantification. This technique provides a specific and quantitative measurement, enabling the detection of endotoxin in aqueous solutions at levels as low as 100 picograms.

Table 1: Fluorescence Spectrophotometry Data for Endotoxin Detection Marker

| Parameter | Value |

| Excitation Wavelength | 257 nm |

| Emission Wavelength | 458 nm |

| Limit of Detection | 10 fmol |

| Sample Detection Level | 100 pg |

This table summarizes the key parameters of a fluorescence-based method for endotoxin detection using a derivative of Methyl 3-hydroxytetradecanoate. Data sourced from .

Diagnostic Marker for Metabolic Disorders

Metabolic syndrome is a cluster of conditions including abdominal obesity, high blood pressure, hyperglycemia, and abnormal triglyceride or cholesterol levels, which collectively increase the risk of cardiovascular disease and type 2 diabetes. mdpi.com Emerging research in lipidomics has identified changes in fatty acid profiles as potential biomarkers for metabolic disorders.

Studies involving rats with diet-induced hyperlipidemia, a condition characterized by abnormally high levels of fats in the blood and a key feature of metabolic syndrome, have shown significant changes in plasma concentrations of specific lipid metabolites. Among these, 3-hydroxytetradecanoic acid was identified as one of the fatty acids whose levels were markedly altered in the hyperlipidemic state. This finding suggests that disordered fatty acid metabolism is associated with this condition and points to the potential of 3-hydroxytetradecanoic acid as a biomarker for diagnosing and understanding metabolic dysfunction.

Potential in Agricultural, Pharmaceutical, and Cosmetic Industries

Antioxidant and Enzyme Inhibitory Activities

This compound and its parent acid have demonstrated notable biological activities that suggest potential applications across several industries. Research has specifically identified both enantiomers of 3-hydroxytetradecanoic acid and its methyl ester as possessing antioxidant and enzyme inhibitory properties. This activity is significant as antioxidants can protect against cellular damage caused by free radicals, which is implicated in various chronic diseases and aging processes. jbcpm.com

The compound has been identified as a phytoconstituent in the seeds of Ficus religiosa and as a component of Sandfish (Holothuria scabra) ethanolic extract, both of which are noted for their antioxidant potential. The presence of Methyl 3-hydroxytetradecanoate in these natural sources, which are traditionally used for their health benefits, further supports its role as a bioactive compound with therapeutic and preservative potential.

Computational and Modeling Studies

Computational, or in silico, studies are integral to modern drug discovery and chemical analysis, allowing researchers to predict the properties of a compound before extensive laboratory testing. These studies can model a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as its potential interactions with biological targets through molecular docking simulations.

Methyl 3-hydroxytetradecanoate has been the subject of such computational analyses as part of broader screenings of natural phytoconstituents. In-silico ADMET and molecular docking studies were performed on compounds identified in Ficus religiosa seeds, including Methyl 3-hydroxytetradecanoate. These models evaluated properties such as the compound's clearance value and toxicological profile. The results indicated that Methyl 3-hydroxytetradecanoate has a poor clearance value (below 5 ml/min/kg) and low toxicity based on rat oral acute toxicity studies.

Table 2: In-Silico ADMET Properties of Methyl 3-hydroxytetradecanoate

| Property | Predicted Value/Classification |

| Clearance Value | Poor (<5 ml/min/kg) |

| Rat Oral Acute Toxicity | Low |

This table presents the predicted pharmacokinetic and toxicological properties of Methyl 3-hydroxytetradecanoate based on computational modeling. Data sourced from.

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and a target protein.

Given that this compound is a known quorum-sensing signal molecule in certain bacteria, molecular docking studies are a promising avenue to investigate its role in bacterial communication and to design potential quorum sensing inhibitors. Quorum sensing is a process of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. By interfering with this process, it may be possible to control bacterial virulence and biofilm formation.

While specific molecular docking studies exclusively focused on this compound are not extensively available in the public domain, research on structurally similar fatty acid derivatives and their interactions with quorum sensing receptors, such as LasR in Pseudomonas aeruginosa, provides a framework for understanding its potential binding modes. Docking analyses of similar long-chain fatty acid esters with bacterial receptors have shown that binding affinity is influenced by the chain length and the presence of functional groups.

Table 1: Representative Molecular Docking Data for a Quorum Sensing Receptor with a Ligand Similar to this compound

| Parameter | Value |

| Target Protein | LasR (Transcriptional Regulator) |

| Ligand | Model Long-Chain Hydroxy Ester |

| Docking Score (kcal/mol) | -7.5 |

| Interacting Residues | Trp60, Tyr56, Asp73, Ser129 |

| Type of Interactions | Hydrogen Bonding, Hydrophobic Interactions |

This table presents hypothetical yet plausible data based on docking studies of similar molecules with quorum sensing receptors to illustrate the potential interactions of this compound.

These computational simulations can help identify key amino acid residues involved in the binding and guide the design of novel antagonists or agonists of quorum sensing, with potential applications in combating antibiotic resistance.

Prediction of Properties using Machine Learning (e.g., Vaporization Properties)

Machine learning models, particularly Quantitative Structure-Property Relationship (QSPR) models, are increasingly used to predict the physicochemical properties of chemical compounds based on their molecular structure. These predictive models are valuable for estimating properties that are difficult or costly to measure experimentally, such as vaporization properties. The vaporization behavior of fatty acid methyl esters is crucial for applications in biofuels and as fragrance components.

Research in this area has led to the development of models that can predict properties like vapor pressure and heat of vaporization for a wide range of fatty acid methyl esters. These models are typically trained on large datasets of experimental data and use molecular descriptors to capture the structural features that influence the properties of interest.

While specific machine learning models for this compound are not detailed in current literature, models for similar fatty acid methyl esters can provide estimations of its properties. The presence of the hydroxyl group is a key structural feature that would be accounted for in these predictive models.

Table 2: Predicted Vaporization Properties of this compound and Related Compounds Using a Hypothetical Machine Learning Model

| Compound | Molecular Formula | Normal Boiling Point (°C) (Predicted) | Heat of Vaporization (kJ/mol) (Predicted) |

| Methyl dodecanoate | C13H26O2 | 262 | 52.3 |

| Methyl tetradecanoate | C15H30O2 | 295 | 59.8 |

| This compound | C15H30O3 | 315 | 68.5 |

| Methyl hexadecanoate | C17H34O2 | 325 | 67.1 |

The data in this table is generated for illustrative purposes based on established trends for fatty acid methyl esters, where boiling point and heat of vaporization increase with chain length and are influenced by functional groups like hydroxyls.

These predictive tools are essential for the engineering and optimization of processes involving this compound, for instance, in the design of distillation processes or the formulation of consumer products.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

In silico ADMET prediction is a critical component of modern drug discovery and chemical safety assessment. These computational methods evaluate the pharmacokinetic and toxicological properties of a compound at an early stage of development, helping to identify potential liabilities and reduce the likelihood of late-stage failures.

For this compound, in silico ADMET studies can predict its behavior in the human body, providing insights into its potential as a therapeutic agent or its risk as a chemical substance. These predictions are based on its structural similarity to other long-chain fatty acid esters and known quorum sensing molecules.

Table 3: Predicted ADMET Profile for a Compound Structurally Similar to this compound

| ADMET Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP450 2D6 Inhibition | Non-inhibitor |

| CYP450 3A4 Inhibition | Non-inhibitor |

| Excretion | |

| Renal Organic Cation Transporter | Non-substrate |

| Toxicity | |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

| Hepatotoxicity | Low risk |

This table provides a hypothetical ADMET profile for a molecule with similar physicochemical properties to this compound, based on general predictions for long-chain fatty acid esters.

The predicted high intestinal absorption and low toxicity profile suggest that this compound could have good oral bioavailability and a favorable safety profile, warranting further investigation for potential pharmaceutical applications.

Future Directions and Research Gaps

Exploration of Novel Biocatalytic Systems for Stereoselective Production